

An In-depth Technical Guide to Dichlorogelignate: Discovery, and Biological Activity

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Compound of Interest		
Compound Name:	Dichlorogelignate	
Cat. No.:	B12384260	Get Quote

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Abstract

Dichlorogelignate, a novel natural product, has been identified as a selective inhibitor of topoisomerase II. This document provides a comprehensive overview of its discovery, isolation, and characterized biological activity. Detailed experimental protocols for its isolation and for assessing its inhibitory action on topoisomerase II are presented. All quantitative data are summarized for clarity, and key processes are visualized through workflow and pathway diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Discovery and Origin

Dichlorogelignate was first isolated from the aqueous extract of the flower buds of Lonicera japonica Thunb., commonly known as honeysuckle.[1] This discovery was the result of systematic phytochemical investigation aimed at identifying novel bioactive compounds from traditional medicinal plants.[1] The isolation process involved a multi-step chromatographic approach to separate and purify the compound from the complex plant extract.[1] Structural elucidation was subsequently carried out using spectroscopic data analysis.[1] **Dichlorogelignate** is classified as a new natural product.[1]



Physicochemical Properties

While detailed physicochemical data for **Dichlorogelignate** is not extensively published, some basic information has been reported.

Property	Value	Reference
CAS Number	164030-91-5	[2]
Molecular Formula	C32H34O18	[3]
Molecular Weight	706.60 g/mol	[3]
IUPAC Name	(1S,3R,4R,5R)-3-[(2,3-dicarboxy-1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxynaphthalen-1-yl)oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid	
Appearance	Powder	[3]
Purity	Typically available at 95-98% (HPLC)	[3]
Storage	-20°C, sealed, in a ventilated, dry environment	[3]

Biological Activity: Topoisomerase II Inhibition

Dichlorogelignate is a selective inhibitor of topoisomerase II (Topo II), an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[4] By inhibiting Topo II, **Dichlorogelignate** can induce DNA damage and apoptosis in cancer cells, making it a compound of interest for oncology research.

Quantitative Data

The inhibitory activity of **Dichlorogelignate** against Topoisomerase II has been quantified in preliminary studies.



Assay Parameter	Result	Concentration	Reference
Inhibition of Topo II	100%	50 μΜ	[4]

Further studies are required to determine the IC50 value and to fully characterize the inhibitory profile of **Dichlorogelignate**.

Experimental Protocols Isolation of Dichlorogelignate from Lonicera japonica

The following protocol is based on the methodology described for the initial isolation of **Dichlorogelignate**.[1]

Objective: To isolate **Dichlorogelignate** from the flower buds of Lonicera japonica.

Materials:

- Dried flower buds of Lonicera japonica
- Water (for extraction)
- Macroporous resin
- MCI gel
- Silica gel
- Sephadex LH-20
- Reversed-phase High-Performance Liquid Chromatography (HPLC) system
- Solvents for chromatography (e.g., methanol, water, acetonitrile)

Procedure:

• Extraction: The dried flower buds of Lonicera japonica are extracted with water.



- Initial Fractionation: The aqueous extract is subjected to column chromatography over macroporous resin to obtain a crude fraction.
- Multi-step Chromatography: The crude fraction is further purified using a combination of chromatographic techniques:
 - MCI gel chromatography
 - Silica gel chromatography
 - Sephadex LH-20 chromatography
- Final Purification: The fraction containing **Dichlorogelignate** is purified to homogeneity using reversed-phase HPLC.
- Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic data analysis (e.g., NMR, Mass Spectrometry).

Topoisomerase II Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of a compound like **Dichlorogelignate** on Topoisomerase II, based on the decatenation of kinetoplast DNA (kDNA).

Objective: To determine the inhibitory effect of **Dichlorogelignate** on the catalytic activity of human Topoisomerase II.

Materials:

- Human Topoisomerase II enzyme
- Kinetoplast DNA (kDNA)
- 10X Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 μg/mL BSA)
- ATP solution



- **Dichlorogelignate** stock solution (in DMSO)
- Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
- Proteinase K
- Agarose
- TAE buffer
- Ethidium bromide
- DMSO (vehicle control)

Procedure:

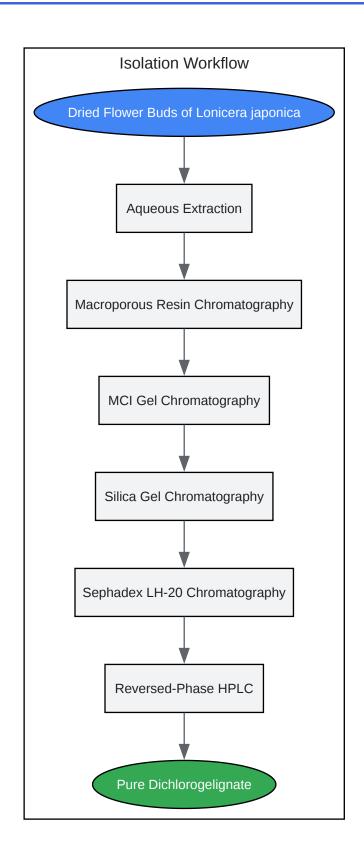
- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
 - 10X Topoisomerase II reaction buffer
 - ATP solution (to a final concentration of 1 mM)
 - kDNA (e.g., 200 ng)
 - Dichlorogelignate at various concentrations (or DMSO for control)
 - Nuclease-free water to the final volume.
- Enzyme Addition: Add human Topoisomerase II to initiate the reaction.
- Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
- Reaction Termination: Stop the reaction by adding the stop solution/loading dye containing proteinase K.
- Protein Digestion: Incubate at 37°C for another 15-30 minutes to digest the protein.
- Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in TAE buffer.



 Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as relaxed circular DNA. A reduction in the amount of decatenated DNA in the presence of **Dichlorogelignate** indicates inhibition.

Visualizations Experimental Workflow for Dichlorogelignate Isolation



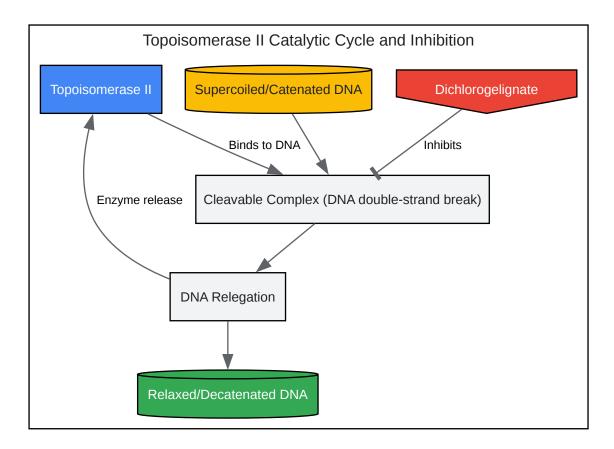


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Caption: Workflow for the isolation of **Dichlorogelignate**.



Mechanism of Action: Topoisomerase II Inhibition



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Caption: Inhibition of Topoisomerase II by **Dichlorogelignate**.

Conclusion and Future Directions

Dichlorogelignate represents a promising new scaffold for the development of novel anticancer agents targeting Topoisomerase II. Its discovery from a well-known medicinal plant highlights the importance of natural products in drug discovery. Future research should focus on the total synthesis of **Dichlorogelignate** to ensure a sustainable supply for further investigation. Comprehensive studies are needed to establish a detailed pharmacological profile, including its IC50 value, mechanism of action, and efficacy in various cancer cell lines and in vivo models. Furthermore, structure-activity relationship (SAR) studies could lead to the development of more potent and selective analogs.



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